Methanone, [4-(2,3-dimethylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Description
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- (CAS RN: 923736-75-8) is a synthetic organic compound with the molecular formula C₁₉H₂₅N₃O₂ and a molecular weight of 327.42 g/mol . Its structure consists of two key moieties:
- A 4-(2,3-dimethylphenyl)-1-piperazinyl group, where the piperazine ring is substituted with a 2,3-dimethylphenyl group.
- A 3-ethyl-5-methyl-4-isoxazolyl group, featuring an ethyl and methyl substituent on the isoxazole ring.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-16-18(15(4)24-20-16)19(23)22-11-9-21(10-12-22)17-8-6-7-13(2)14(17)3/h6-8H,5,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLRYOAJQCGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- involves multiple steps. One common method includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are problematic in previous methods .
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents and regioselective lithiation . The process requires careful control of reaction conditions, including low temperatures and protection from moisture . The Grignard adduct is oxidized by manganese dioxide, followed by the addition of methylmagnesium bromide to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Studies
Methanone derivatives have been investigated for their potential as therapeutic agents. The compound has shown promise in modulating various receptor activities, particularly the melanin-concentrating hormone (MCH) receptor. Research indicates that compounds with similar structures can influence neuropharmacological pathways, which may lead to the development of treatments for obesity and metabolic disorders .
Antidepressant Activity
Studies have highlighted the antidepressant-like effects of piperazine derivatives. Methanone's structural components suggest it may possess similar properties, making it a candidate for further investigation in treating depression and anxiety disorders .
Antitumor Activity
Research into piperazine derivatives has revealed potential antitumor activity. Methanone’s unique structure may enhance its efficacy against certain cancer cell lines, warranting further exploration in oncological pharmacology .
Case Study 1: Modulation of MCH Receptor
A study published in a pharmacological journal demonstrated that a related piperazine compound could effectively modulate MCH receptor activity in vivo. This finding suggests potential applications for Methanone in managing weight and metabolic disorders .
Case Study 2: Antidepressant Effects
In a controlled trial, researchers evaluated the antidepressant-like effects of various piperazine derivatives. The results indicated that compounds structurally similar to Methanone exhibited significant reductions in depressive behaviors in animal models, suggesting its potential utility in clinical settings .
Case Study 3: Antitumor Efficacy
A recent investigation into the cytotoxic effects of piperazine derivatives on cancer cell lines showed promising results for compounds similar to Methanone. The study highlighted the need for further research to fully understand the mechanisms behind these effects and their applicability in cancer therapy .
Mechanism of Action
The mechanism of action of Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . This interaction can lead to various physiological effects, including sedation and analgesia .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several analogs, differing primarily in substituents on the phenyl (piperazinyl) or isoxazolyl groups.
Table 1: Structural and Molecular Comparison
| Compound Name | Piperazinyl Substituent | Isoxazolyl Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Evidence ID |
|---|---|---|---|---|---|---|
| Target Compound | 2,3-Dimethylphenyl | 3-Ethyl-5-methyl | C₁₉H₂₅N₃O₂ | 327.42 | 923736-75-8 | |
| 4-(2-Methylphenyl)-1-piperazinylmethanone | 2-Methylphenyl | 3-Ethyl-5-methyl | C₁₈H₂₃N₃O₂ | 313.40 | Not Provided | |
| [4-(3-Methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]methanone | 3-Methylphenyl | 3-Methyl-5-isopropyl | C₁₉H₂₅N₃O₂ | 327.42 | 1119807-02-1 | |
| 4-(3-Chlorophenyl)-1-piperazinylmethanone | 3-Chlorophenyl | 3-Ethyl-5-methyl | C₁₈H₂₂ClN₃O₂ | 347.84 | 925155-72-2 | |
| [4-(2-Ethoxyphenyl)-1-piperazinyl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone | 2-Ethoxyphenyl | 3-(2-Chloro-6-fluorophenyl)-5-methyl | C₂₃H₂₄ClFN₃O₃ | 452.91 | 1016491-92-1 |
Key Observations:
Introduction of 3-chlorophenyl () adds electronegativity, which may improve binding to electron-rich targets but increase metabolic instability .
Halogenated analogs (e.g., 2-chloro-6-fluorophenyl in ) introduce strong electron-withdrawing effects, which could enhance binding specificity but pose synthetic challenges .
Substituent Effects on Pharmacological Properties
While direct activity data for the target compound are unavailable, general trends in medicinal chemistry suggest:
- Hydrophobic Substituents : The 2,3-dimethylphenyl group on the target compound likely enhances binding to hydrophobic pockets in target proteins, a feature shared with piperazinyl analogs in antipsychotic or serotonin receptor ligands .
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) may stabilize charge-transfer interactions, whereas halogens (electron-withdrawing) could polarize binding sites, as seen in kinase inhibitors .
Biological Activity
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- is a synthetic organic compound notable for its complex structure which includes an isoxazole ring and a piperazine moiety. This combination of functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula for this compound is , and it features multiple functional groups that contribute to its reactivity and biological activity. The isoxazole ring is known for its role in pharmacological applications, while the piperazine structure often enhances binding affinity to biological targets.
Biological Activity
Research indicates that compounds similar to Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing piperazine and isoxazole rings have been shown to possess antimicrobial properties. For instance, derivatives have been evaluated for their ability to inhibit bacterial growth and may target specific microbial enzymes .
- Analgesic Effects : Studies on related compounds indicate potential analgesic properties, suggesting that Methanone could interact with pain pathways in the central nervous system .
- Anticancer Potential : The compound's structure may allow it to interact with cancer cell lines, showing promise as an anticancer agent. Molecular docking studies have indicated favorable binding interactions with targets involved in tumor growth .
The exact mechanism of action for Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- remains under investigation. However, it is hypothesized that the compound may exert its effects by:
- Inhibiting Specific Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes associated with pain perception and inflammation .
- Modulating Receptor Activity : The piperazine moiety may facilitate interaction with neurotransmitter receptors or other signaling pathways critical in various physiological processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Analgesic | Reduction in pain responses | |
| Anticancer | Inhibition of tumor cell proliferation |
Case Studies
A recent study evaluated a series of piperazine derivatives similar to Methanone for their analgesic activity using the mouse-tail flick test. The results indicated that certain modifications to the piperazine structure significantly enhanced analgesic potency compared to standard analgesics . Another study focused on the anticancer properties of isoxazole derivatives, revealing that specific substitutions could lead to increased cytotoxicity against cancer cell lines .
Q & A
What are the recommended synthetic routes for Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl-, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions involving piperazine and isoxazole precursors. For example, describes a similar piperazine derivative (AO-15) synthesized by reacting 2,3-dimethylphenylpiperazine with a furoyl chloride analog. Optimization includes:
- Temperature control: Reflux in aprotic solvents (e.g., dichloromethane) at 60–80°C to enhance reactivity without decomposition .
- Catalysts: Use of triethylamine or DMAP to accelerate coupling reactions .
- Purification: Column chromatography with silica gel and petroleum ether/ethyl acetate (4:1) to isolate the product, followed by recrystallization for higher purity .
What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR spectroscopy:
- ¹H-NMR identifies substituents on the piperazine and isoxazole rings (e.g., methyl groups at δ 2.17–2.22 ppm for dimethylphenyl ).
- ¹³C-NMR confirms carbonyl resonance (~160–170 ppm) and aromatic carbons .
- Mass spectrometry (HRMS): Exact mass (e.g., 356.20998 g/mol for C21H28N2O3) validates molecular formula .
- FT-IR: Peaks at 1680–1700 cm⁻¹ confirm ketone (C=O) stretches .
How do structural modifications (e.g., substituent changes on the piperazine or isoxazole moieties) impact biological activity?
Level: Advanced
Methodological Answer:
- Piperazine modifications: Adding electron-donating groups (e.g., methoxy) enhances binding to targets like Aβ42 by increasing electron density, as seen in AO-15’s inhibition of oligomerization .
- Isoxazole substitutions: Bulky groups (e.g., ethyl or methyl at C3/C5) improve metabolic stability but may reduce solubility. For example, 3-ethyl-5-methyl substitution balances lipophilicity and target affinity .
- Quantitative Structure-Activity Relationship (QSAR): Computational models (e.g., CoMFA) correlate substituent hydrophobicity with IC50 values .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Level: Advanced
Methodological Answer:
- Matrix interference: Plasma proteins and lipids can mask detection. Solutions:
- Low sensitivity: Optimize MRM transitions (e.g., m/z 356 → 238 for fragmentation) and employ high-resolution Orbitrap systems .
How can contradictions in bioactivity data across studies (e.g., varying IC50 values) be resolved?
Level: Advanced
Methodological Answer:
- Standardized assays: Use uniform protocols (e.g., Thioflavin T fluorescence for Aβ42 inhibition) to minimize variability .
- Purity verification: HPLC with diode-array detection (DAD) ensures >95% purity, as impurities like unreacted intermediates may skew results .
- Control experiments: Include positive controls (e.g., curcumin for Aβ42) and validate target engagement via SPR or ITC .
What computational methods predict interactions between this compound and Aβ42, and how reliable are they?
Level: Advanced
Methodological Answer:
- Molecular docking (AutoDock Vina): Models binding to Aβ42’s hydrophobic core (KLVFFA region). Reliability is validated by correlation with experimental IC50 (R² > 0.85) .
- MD simulations (GROMACS): Assess stability of compound-Aβ42 complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å) and hydrogen bond persistence .
- Limitations: Force fields (e.g., AMBER) may underestimate π-π stacking; hybrid QM/MM approaches improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
